N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Descripción
N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core, a 4-fluorobenzyl substituent at position 3, and an acetamide linker bearing a 3,5-dimethylphenyl group. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl moiety may influence steric interactions with biological targets.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-7-14(2)9-17(8-13)24-18(29)11-27-12-23-20-19(21(27)30)25-26-28(20)10-15-3-5-16(22)6-4-15/h3-9,12H,10-11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCTDZDECAGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C25H26FN5O2
- Molecular Weight : 479.6 g/mol
- CAS Number : 1358709-78-0
The compound features a triazole-pyrimidine hybrid structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Biological Activity Overview
Recent studies have investigated the biological activities of this compound across various assays, focusing on its potential as an anticancer agent and its effects on specific biochemical pathways.
Anticancer Activity
A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.4 | Apoptosis induction |
| HeLa | 7.2 | Cell cycle arrest |
| A549 | 6.8 | ROS generation |
These results suggest that N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide could be a promising candidate for further development in cancer therapy.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes that are crucial in cancer metabolism and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound showed moderate inhibition with an IC50 of 12 µM, indicating potential neuroprotective properties.
- Butyrylcholinesterase (BuChE) : Exhibited stronger inhibition compared to AChE with an IC50 of 8 µM.
These findings are significant as they suggest the compound may have dual roles in treating both cancer and neurodegenerative disorders by modulating cholinergic activity.
Mechanistic Insights
The biological activity of this compound is attributed to several mechanisms:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Oxidative Stress : Induction of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
- Enzyme Modulation : Inhibition of cholinesterases may enhance cholinergic transmission, potentially benefiting cognitive functions in neurodegenerative conditions.
Study 1: Anticancer Efficacy in MCF7 Spheroids
A multicellular spheroid model was used to evaluate the anticancer efficacy of the compound. Results indicated a significant reduction in spheroid viability after treatment with N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide over a 72-hour period.
Study 2: Neuroprotective Effects
In a study assessing neuroprotective effects against oxidative stress induced by Aβ peptides in SH-SY5Y cells, the compound demonstrated a reduction in cell death and inflammation markers at concentrations up to 50 µM.
Comparación Con Compuestos Similares
Key Structural Features
The compound’s triazolopyrimidine core is shared with several agrochemicals, but its substituents distinguish it from analogues. Below is a comparative analysis:
Functional Group Impact
- Fluorobenzyl vs.
- Acetamide Linker vs. Sulfonamide (Flumetsulam): The acetamide linker may offer greater conformational flexibility than the sulfonamide in flumetsulam, affecting binding kinetics to target enzymes like acetolactate synthase (ALS) in plants.
Physicochemical Properties
| Property | Target Compound | Flumetsulam | Arctom Scientific Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 325.3 | ~435 (estimated) |
| logP (Estimated) | 3.5 | 1.2 | 2.8 |
| Aqueous Solubility | Low (<10 mg/L) | 49 mg/L (pH 7) | Moderate (~50 mg/L) |
Research Implications and Gaps
Comparative studies with flumetsulam and the Arctom Scientific analogue could clarify the role of fluorinated vs. non-fluorinated substituents in bioactivity. Further synthesis and testing are required to validate these hypotheses.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
